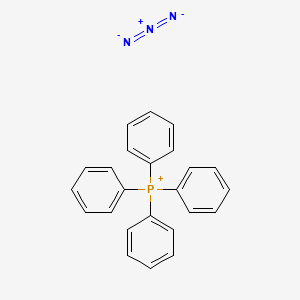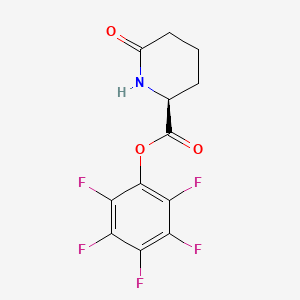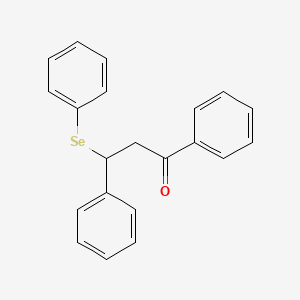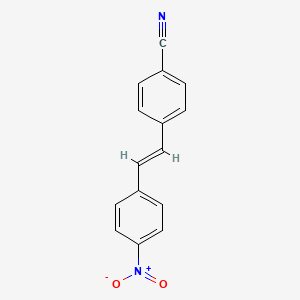
Tetraphenylphosphanium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphanium azide is a chemical compound that features a tetraphenylphosphanium cation and an azide anion. This compound is known for its unique properties and applications in various fields of scientific research. The tetraphenylphosphanium cation is a large, lipophilic molecule, while the azide anion is a highly reactive species known for its nucleophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium azide can be synthesized through a reaction between tetraphenylphosphanium chloride and sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azide anion.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphanium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide anion can participate in nucleophilic substitution reactions, replacing halide ions in organic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Scientific Research Applications
Tetraphenylphosphanium azide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of tetraphenylphosphanium azide primarily involves the reactivity of the azide anion. The azide anion is a strong nucleophile that can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne, facilitated by a copper(I) catalyst.
Comparison with Similar Compounds
Sodium Azide: Commonly used in nucleophilic substitution reactions.
Benzyl Azide: Used in organic synthesis and bioconjugation.
Azidomethylphosphonium Compounds: Similar reactivity with different cationic structures.
Properties
CAS No. |
79180-81-7 |
|---|---|
Molecular Formula |
C24H20N3P |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
tetraphenylphosphanium;azide |
InChI |
InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1 |
InChI Key |
ITOYNCDYUKLCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)



![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)

![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)






